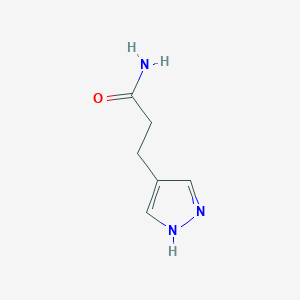
3-(1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-4-yl)propanamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.
Métodos De Preparación
The synthesis of 3-(1H-pyrazol-4-yl)propanamide typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the cyclocondensation of hydrazine with carbonyl compounds, followed by further functionalization. For example, the reaction of 1H-pyrazole-4-carbaldehyde with propanamide under suitable conditions can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Aplicaciones Científicas De Investigación
3-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and drugs.
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
3-(1H-pyrazol-4-yl)propanamide can be compared with other pyrazole derivatives, such as:
3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound has shown significant cytotoxic activity and is used in anticancer research.
1H-pyrazole-4-carbaldehyde: Another pyrazole derivative used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for diverse functionalization and application in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
3-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C6H9N3O/c7-6(10)2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H2,7,10)(H,8,9) |
Clave InChI |
PLDHGRBIURVNDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


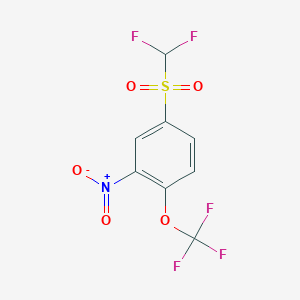
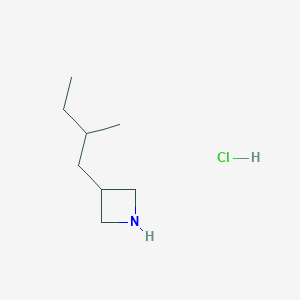
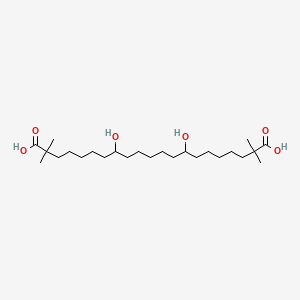
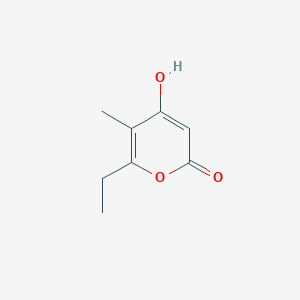
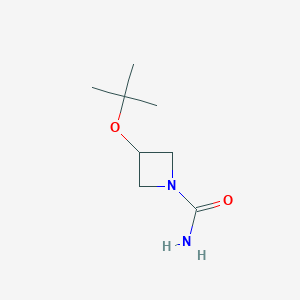
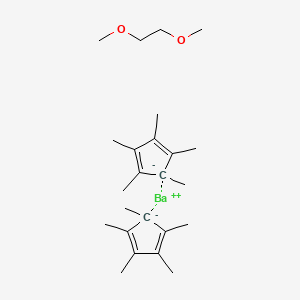
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)

![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
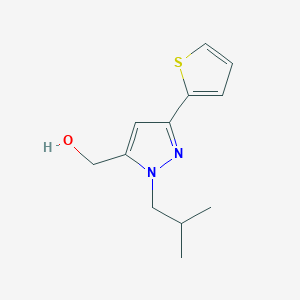
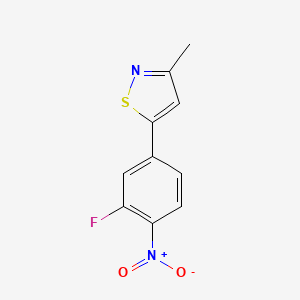
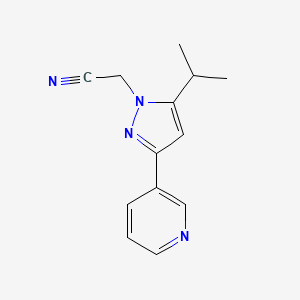
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
